Rezivertinib

Description

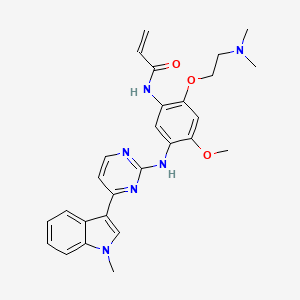

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[2-(dimethylamino)ethoxy]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N6O3/c1-6-26(34)29-22-15-21(24(35-5)16-25(22)36-14-13-32(2)3)31-27-28-12-11-20(30-27)19-17-33(4)23-10-8-7-9-18(19)23/h6-12,15-17H,1,13-14H2,2-5H3,(H,29,34)(H,28,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMZUKYFIDPLEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)OCCN(C)C)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835667-12-3 |

Source

|

| Record name | Rezivertinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1835667123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | REZIVERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U65F5M6BD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rezivertinib's Mechanism of Action in EGFR-Mutant Cells: An In-Depth Technical Guide

Introduction

Rezivertinib (BPI-7711) is a third-generation, orally available, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4][5] It is designed for high selectivity towards sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1][4][5][6] A key characteristic of this compound is its minimal activity against wild-type EGFR (wtEGFR), which is anticipated to result in a more favorable safety profile compared to less selective inhibitors.[2][7] This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action

This compound functions as a covalent, irreversible inhibitor of mutant EGFR. Its mechanism involves a two-step process:

-

Reversible Binding: Initially, this compound reversibly binds to the ATP-binding site within the kinase domain of the mutant EGFR. This initial non-covalent interaction is a critical determinant of its overall potency.

-

Irreversible Covalent Bonding: Following the initial binding, a reactive acrylamide group on the this compound molecule forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of EGFR. This irreversible binding permanently locks the inhibitor in place, leading to a sustained blockade of EGFR signaling.

By irreversibly binding to the ATP pocket, this compound prevents the binding of ATP, thereby inhibiting the autophosphorylation of the EGFR kinase domain and the subsequent activation of downstream signaling pathways. This targeted inhibition ultimately leads to the suppression of tumor cell proliferation and the induction of apoptosis in EGFR-mutant cancer cells.[2]

Data Presentation

The in vitro potency of this compound has been evaluated across various EGFR-mutant and wild-type cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Cellular Activity of this compound (GI50)

| Cell Line | EGFR Mutation Status | GI50 (nM) |

| PC-9 | Exon 19 Deletion | 13.3[1] |

| HCC827 | L858R | 6.8[1] |

| NCI-H1975 | L858R/T790M | 22[1] |

| A431 | Wild-Type | >1000[1] |

Signaling Pathways

This compound's inhibition of mutant EGFR leads to the downregulation of key downstream signaling cascades that are crucial for tumor growth and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against various EGFR kinase mutants and wild-type EGFR.

Methodology:

-

Reagents:

-

Recombinant human EGFR kinase domains (wild-type, L858R, Exon 19 deletion, L858R/T790M).

-

ATP.

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

This compound (dissolved in DMSO).

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the EGFR kinase, peptide substrate, and this compound (or DMSO as a vehicle control) to the kinase buffer.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.

-

Cell Viability Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines harboring different EGFR mutations.

Methodology:

-

Reagents and Materials:

-

EGFR-mutant cell lines (e.g., PC-9, HCC827, NCI-H1975) and a wild-type EGFR cell line (e.g., A431).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound (dissolved in DMSO).

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTS reagent).

-

96-well clear-bottom white plates.

-

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound (or DMSO as a vehicle control) in complete medium.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a specified time (e.g., 10 minutes for CellTiter-Glo® or 1-4 hours for MTS).

-

Measure luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) values by plotting the data using a non-linear regression model.

-

Western Blot Analysis of Downstream Signaling

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the EGFR downstream signaling pathways.

Methodology:

-

Reagents and Materials:

-

EGFR-mutant cell lines.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-β-actin.

-

HRP-conjugated secondary antibodies.

-

ECL Western Blotting Substrate.

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

-

Conclusion

This compound is a potent and selective third-generation EGFR TKI that effectively targets both sensitizing and T790M resistance mutations in EGFR. Its mechanism of action, centered on the irreversible covalent inhibition of the mutant EGFR kinase, leads to the blockade of critical downstream signaling pathways, resulting in the suppression of tumor cell proliferation and survival. The preclinical data demonstrate its high potency against clinically relevant EGFR mutations while sparing wild-type EGFR, suggesting a favorable therapeutic window. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel EGFR inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C27H30N6O3 | CID 118912975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Results of the phase IIa study to evaluate the efficacy and safety of this compound (BPI-7711) for the first-line treatment of locally advanced or metastatic/recurrent NSCLC patients with EGFR mutation from a phase I/IIa study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety, Efficacy, and Pharmacokinetics of this compound (BPI-7711) in Patients With Advanced NSCLC With EGFR T790M Mutation: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy and Safety of this compound (BPI-7711) in Patients With Locally Advanced or Metastatic/Recurrent EGFR T790M-Mutated NSCLC: A Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpi-7711 - My Cancer Genome [mycancergenome.org]

Rezivertinib (BPI-7711): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezivertinib, also known as BPI-7711, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations, including the T790M resistance mutation.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacological properties, and its mechanism of action, with a focus on presenting data in a structured format and providing detailed experimental methodologies.

Chemical Structure and Properties

This compound is a potent and irreversible inhibitor of mutant EGFR.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-[2-[2-(dimethylamino)ethoxy]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide | [3] |

| Synonyms | BPI-7711, AC0010, Avitinib | [3] |

| CAS Number | 1835667-12-3 | [3] |

| Molecular Formula | C₂₇H₃₀N₆O₃ | [3] |

| Molecular Weight | 486.57 g/mol | [3] |

| SMILES | CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)OCCN(C)C)NC(=O)C=C | [3] |

| Solubility | Soluble in DMSO (24 mg/mL) | [4] |

Mechanism of Action

This compound functions as a targeted therapy by selectively and irreversibly inhibiting the kinase activity of mutant forms of the epidermal growth factor receptor (EGFR).[2] EGFR is a transmembrane protein that plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[5] In many cancers, particularly non-small cell lung cancer, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell division.

This compound is designed to specifically target EGFR with activating mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, which often emerges after treatment with first- or second-generation EGFR inhibitors.[1] By covalently binding to a cysteine residue (Cys797) in the ATP-binding site of the mutant EGFR, this compound effectively blocks the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell cycle arrest and apoptosis in cancer cells.[5][6] A key advantage of this compound is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which is expected to result in a more favorable safety profile with fewer off-target effects.

Pharmacological Properties

This compound exhibits potent and selective inhibitory activity against various EGFR mutations. The following tables summarize key in vitro and in vivo data.

In Vitro Activity

| Cell Line | EGFR Mutation | GI₅₀ (nM) | Reference |

| PC9 | del19 | 13.3 | [2] |

| HCC827 | L858R | 6.8 | [2] |

| NCI-H1975 | L858R/T790M | 22 | [2] |

| A431 | Wild-Type | >1000 | [2] |

In Vivo Activity in NCI-H1975 Xenograft Model

| Dose (mg/kg/day, oral) | Outcome | Reference |

| 12.5 | 112% longer average survival in H1975-luc mice | [2] |

| 50 | 115% improved average overall survival (28 vs. 13 days) | [2] |

Clinical Trials Summary

This compound has undergone several clinical trials to evaluate its safety and efficacy.

| Phase | Patient Population | Dosage | Key Outcomes | Reference |

| I | Advanced NSCLC with EGFR T790M mutation | 30-300 mg once daily | ORR: 59.3%; Median PFS: 9.7 months | [7] |

| IIb | Locally advanced or metastatic/recurrent EGFR T790M-mutated NSCLC | 180 mg once daily | ORR: 64.6%; DCR: 89.8%; Median PFS: 12.2 months | [6] |

Experimental Protocols

Synthesis of this compound (BPI-7711)

The synthesis of this compound is described in patent WO2016094821A2 and involves a multi-step process.[6][8] A general outline of the synthesis is provided below. It is important to note that this is a simplified representation and the actual synthesis requires specialized knowledge and equipment in organic chemistry.

Step 1: Nucleophilic Substitution

-

React intermediate Rezi-001 with Rezi-002 in a suitable solvent to yield intermediate Rezi-003.[6]

Step 2: Fe-mediated Reduction

-

Reduce the nitro group of Rezi-003 using iron (Fe) in an acidic medium to form the corresponding aniline derivative, Rezi-004.[6]

Step 3: Amidation

-

React Rezi-004 with an acryloyl chloride derivative (Rezi-005) to form the final product, this compound.[6]

Note: The exact structures of Rezi-001, Rezi-002, and Rezi-005, as well as detailed reaction conditions (solvents, temperatures, catalysts), are specified in the patent literature.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against EGFR kinase.

Materials:

-

Recombinant human EGFR (wild-type and mutant forms)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 as a substrate

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase buffer, the substrate, and the diluted this compound or DMSO (for control).

-

Add the recombinant EGFR enzyme to each well to initiate the kinase reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP concentration using the Kinase-Glo® kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo NCI-H1975 Xenograft Mouse Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model using the NCI-H1975 human NSCLC cell line.[9]

Materials:

-

NCI-H1975 cells

-

Athymic nude mice (e.g., BALB/c nude)

-

Matrigel

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Culture NCI-H1975 cells to a sufficient number.

-

Harvest the cells and resuspend them in a mixture of media and Matrigel.

-

Subcutaneously inject approximately 1 x 10⁶ NCI-H1975 cells into the flank of each mouse.[9]

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at the desired dose and schedule (e.g., once daily). The control group receives the vehicle.

-

Measure tumor volume with calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Analyze the tumor growth data to determine the anti-tumor efficacy of this compound.

Conclusion

This compound is a promising third-generation EGFR TKI with potent activity against clinically relevant EGFR mutations, including the T790M resistance mutation. Its high selectivity and demonstrated efficacy in preclinical and clinical studies position it as a valuable therapeutic option for patients with NSCLC. The information and protocols provided in this guide are intended to support further research and development efforts in the field of targeted cancer therapy.

References

- 1. Beta Pharma | Oncology Pipeline – NSCLC Drugs [betapharma.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C27H30N6O3 | CID 118912975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Safety, Efficacy, and Pharmacokinetics of this compound (BPI-7711) in Patients With Advanced NSCLC With EGFR T790M Mutation: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2016094821A2 - Substituted 2-anilinopyrimidine derivatives as egfr modulators - Google Patents [patents.google.com]

- 9. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]

Rezivertinib: A Preclinical In-Vitro and In-Vivo Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezivertinib (also known as AC0010 and BPI-7711) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical in-vitro and in-vivo studies of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound is an orally active, highly selective, and irreversible third-generation EGFR TKI.[3] At the molecular level, this compound covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation and survival, such as the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways.[1] A key characteristic of this compound is its high potency against EGFR activating mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while exhibiting minimal activity against wild-type EGFR, thereby reducing the likelihood of dose-limiting toxicities associated with non-selective EGFR inhibition.[3]

In-Vitro Studies

Cellular Proliferation Assays

This compound has demonstrated potent and selective inhibition of cellular proliferation in NSCLC cell lines harboring various EGFR mutations. The half-maximal growth inhibition (GI50) values from these studies are summarized in the table below.

| Cell Line | EGFR Mutation Status | GI50 (nM) |

| PC9 | del19 | 13.3 |

| HCC827 | L858R | 6.8 |

| NCI-H1975 | del19/T790M | 22 |

| A431 | EGFR WT | >1000 |

Table 1: this compound In-Vitro Cellular Proliferation Data [3]

Experimental Protocol: Cell Viability Assay (Representative)

While the specific assay used in the this compound preclinical studies is not publicly detailed, a common method for determining GI50 values is the CellTiter-Glo® Luminescent Cell Viability Assay.

Objective: To measure the effect of this compound on the viability of NSCLC cell lines.

Materials:

-

NSCLC cell lines (PC9, HCC827, NCI-H1975, A431)

-

This compound

-

Complete cell culture medium

-

96-well opaque-walled multiwell plates

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A serial dilution of this compound is prepared in the culture medium. The medium from the cell plates is removed, and the cells are treated with varying concentrations of this compound. Control wells receive vehicle (e.g., DMSO) at the same final concentration as the treated wells.

-

Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Lysis and Luminescence Reading: After incubation, the plates and the CellTiter-Glo® Reagent are equilibrated to room temperature. An equal volume of CellTiter-Glo® Reagent is added to each well. The plate is then placed on an orbital shaker for a brief period to induce cell lysis. After a short incubation at room temperature to stabilize the luminescent signal, the luminescence is read using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. The GI50 value, the concentration of the drug that causes a 50% reduction in cell viability, is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[5][6]

In-Vivo Studies

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of human NSCLC.

| Animal Model | Treatment and Dosage | Outcome |

| NCI-H1975-luc human NSCLC xenograft mice | This compound (6.25-25 mg/kg/day, orally for 14 days) | Significant tumor regression. |

| NCI-H1975-luc human NSCLC xenograft mice | This compound (12.5 mg/kg/day, orally for 14 days) | 112% longer average survival. |

| NCI-H1975-luc human NSCLC xenograft mice | This compound (50 mg/kg/day, orally) | 115% improved average overall survival (28 days vs. 13 days). |

Table 2: this compound In-Vivo Efficacy Data [3]

Experimental Protocol: Xenograft Mouse Model (Representative)

The following is a representative protocol for establishing and utilizing an NCI-H1975 xenograft model to evaluate the in-vivo efficacy of this compound.

Objective: To assess the anti-tumor activity of this compound in a mouse model of human NSCLC.

Materials:

-

NCI-H1975 cells

-

Immunocompromised mice (e.g., BALB/c nude or NOD-scid gamma mice)

-

Matrigel

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Calipers

-

Animal housing and care facilities

Procedure:

-

Cell Preparation and Implantation: NCI-H1975 cells are cultured and harvested during their exponential growth phase. The cells are then resuspended in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel. A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of each mouse.[1][7]

-

Tumor Growth and Monitoring: The mice are monitored regularly for tumor formation. Tumor volume is measured periodically (e.g., twice a week) using calipers and calculated using the formula: (Length x Width^2) / 2. The body weight of the mice is also monitored as an indicator of general health.[1][8]

-

Treatment Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. This compound is administered orally at the specified doses and schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Tumor volume and body weight continue to be monitored throughout the treatment period. The primary efficacy endpoint is often the inhibition of tumor growth, which can be expressed as a percentage of the control group's tumor growth. Survival studies may also be conducted, where the endpoint is the time to reach a specific tumor volume or the overall survival time.[1]

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Inhibition by this compound

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Preclinical Evaluation Workflow for this compound

The following diagram outlines a typical workflow for the preclinical evaluation of a TKI like this compound.

References

- 1. Xenograft Mouse Model [bio-protocol.org]

- 2. H1975 NSCLC xenograft model [bio-protocol.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. promega.com [promega.com]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 7. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]

- 8. insights.inotiv.com [insights.inotiv.com]

Rezivertinib: A Preclinical Deep Dive into Pharmacokinetics and Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezivertinib (BPI-7711) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations. Its high selectivity for mutant EGFR over wild-type (WT) EGFR aims to reduce the dose-limiting toxicities associated with earlier-generation EGFR inhibitors.[1] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various animal models, offering a foundational understanding for further research and development. The data presented herein is crucial for informing clinical trial design and elucidating the mechanisms that drive this compound's potent anti-tumor activity.

Pharmacodynamics in Animal Models

This compound has shown significant dose-dependent anti-tumor efficacy in multiple preclinical xenograft models of human NSCLC. These studies have been instrumental in establishing the drug's potency against EGFR-mutated cancers, including those with the T790M resistance mutation, and in demonstrating its activity against brain metastases.

Tumor Growth Inhibition in Xenograft Models

This compound has been evaluated in several mouse xenograft models utilizing human NSCLC cell lines with specific EGFR mutations. The key findings from these studies are summarized below.

Table 1: Summary of this compound Efficacy in Mouse Xenograft Models

| Animal Model | Cell Line | EGFR Mutation(s) | Dosing Regimen | Key Efficacy Endpoints | Reference |

| Nude Mice | NCI-H1975 | T790M/L858R | 6.25, 12.5, 25 mg/kg, PO, QD for 14 days | Significant tumor regression. At 25 mg/kg, 100% tumor growth inhibition (TGI), 19.3-day tumor growth delay, and 100% incidence of complete regressions. | [2] |

| Nude Mice | HCC827 | del ex19 | 6.25 mg/kg, PO, QD | 100% incidence of complete regressions. | [2] |

| H1975-luc Human NSCLC Mice | H1975-luc | del ex19/T790M | 12.5 mg/kg/day, PO for 14 days | 112% longer average survival. | [3] |

| H1975-luc Human NSCLC Mice | H1975-luc | del ex19/T790M | 50 mg/kg/day, PO | 115% longer average overall survival (28 days vs. 13 days). | [3] |

Target Engagement and Signaling Pathway Modulation

The primary mechanism of action of this compound is the irreversible inhibition of EGFR kinase activity. Preclinical studies have confirmed target engagement through the assessment of EGFR phosphorylation (pEGFR) in tumor tissues.

Table 2: Pharmacodynamic Effects of this compound on EGFR Signaling in NCI-H1975 Xenograft Model

| Dose (mg/kg) | Time Point | Effect on pEGFR | Key Findings | Reference |

| 6.25, 12.5, 25, 50 | 2 hours post-dose | Dose-dependent inhibition | Concentrations >20 nmol/L resulted in 100% inhibition of pEGFR. | [2] |

| 12.5, 50 | Up to 24 hours | Sustained inhibition | Inhibition of EGFR phosphorylation was observed for at least 24 hours after a single dose, indicating irreversible and long-lasting in vivo activity. | [2] |

Experimental Protocols

Xenograft Tumor Model Studies

-

Animal Models: Nude mice are commonly used for establishing xenograft models with human cancer cell lines.[2]

-

Cell Lines:

-

NCI-H1975: Human NSCLC cell line harboring both the L858R activating mutation and the T790M resistance mutation.[2]

-

HCC827: Human NSCLC cell line with an exon 19 deletion (del ex19) activating mutation.[2]

-

H1975-luc: A luciferase-enabled variant of the NCI-H1975 cell line, allowing for bioluminescence imaging to monitor tumor growth.[3][4]

-

-

Tumor Implantation: Human NSCLC cells are implanted subcutaneously or orthotopically (in the lung or brain) in immunocompromised mice.[4]

-

Drug Administration: this compound (BPI-7711) is administered orally (PO), typically once daily (QD).[2]

-

Efficacy Evaluation: Tumor volume is measured regularly, and endpoints such as tumor growth inhibition (TGI), tumor growth delay, and survival are assessed.[2][3]

Western Blotting for pEGFR Analysis

-

Sample Collection: Nude mice with established H1975 tumor xenografts are treated with this compound. At specified time points post-dose, mice are sacrificed, and plasma and tumor samples are collected.[2]

-

Protein Extraction: Tumor samples are processed to extract total protein.

-

Western Blotting: Tumor lysates are subjected to Western blot analysis to detect phosphorylated EGFR (pEGFR) and total EGFR. Beta-actin is often used as a loading control.[2]

-

Antibodies: Specific primary antibodies against pEGFR and total EGFR are used, followed by secondary antibodies for detection.

Signaling Pathway and Experimental Workflow Diagrams

Caption: EGFR Signaling Pathway Inhibition by this compound.

Caption: Typical Workflow for a this compound Xenograft Study.

Pharmacokinetics in Animal Models

While detailed quantitative pharmacokinetic data from animal models is not extensively published in the public domain, preclinical studies have highlighted key characteristics of this compound's profile, particularly its distribution to the central nervous system (CNS).

Brain Penetration and Distribution

A significant feature of this compound is its ability to cross the blood-brain barrier.

-

Rat Studies: Preclinical evaluations in rats demonstrated that this compound achieves significant exposure in the brain. Pharmacokinetic analysis of plasma, brain, and cerebrospinal fluid (CSF) after oral dosing confirmed its penetration into the CNS.[4] Furthermore, studies showed that this compound accumulates in both brain and tumor tissue, with the highest concentrations observed at the 4-hour time point post-administration.[4]

This excellent CNS penetration is a critical attribute, as brain metastases are a common and challenging complication of NSCLC. The ability of this compound to reach therapeutic concentrations in the brain provides a strong rationale for its efficacy in treating or preventing CNS lesions.

Discussion and Future Directions

The preclinical data for this compound in animal models provides a robust foundation for its clinical development. The potent, dose-dependent anti-tumor activity in xenograft models harboring EGFR activating and resistance mutations, coupled with the clear evidence of target engagement through the inhibition of EGFR phosphorylation, underscores its therapeutic potential. The demonstrated ability to penetrate the blood-brain barrier is a key differentiator and addresses a significant unmet need in the management of NSCLC.

While the available data is compelling, a more detailed public disclosure of the full preclinical pharmacokinetic profile, including parameters such as AUC, Cmax, Tmax, and half-life in different animal species, would be beneficial for the scientific community. Further studies exploring the metabolism and excretion pathways of this compound would also provide a more complete understanding of its disposition.

References

- 1. betapharma.com [betapharma.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Beta Pharma | Oncology Pipeline – NSCLC Drugs [betapharma.com]

- 4. Safety, Efficacy, and Pharmacokinetics of this compound (BPI-7711) in Patients With Advanced NSCLC With EGFR T790M Mutation: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Rezivertinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rezivertinib (also known as BPI-7711) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent in the management of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations.[1][2] This technical guide provides an in-depth overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical findings, and extensive clinical trial data. The information is presented to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction: The Challenge of EGFR-Mutated NSCLC

Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide. A subset of NSCLC patients harbors activating mutations in the epidermal growth factor receptor (EGFR) gene, which drives tumor proliferation and survival. While first and second-generation EGFR TKIs have shown efficacy, the majority of patients eventually develop resistance, most commonly through the acquisition of a secondary T790M mutation in the EGFR gene. This created a critical need for novel therapies that could overcome this resistance mechanism.

This compound was developed by Beta Pharma to address this unmet medical need.[3] It is an orally available, irreversible third-generation EGFR-TKI designed to selectively target both the initial sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[4][5]

Mechanism of Action

This compound functions by covalently binding to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding selectively inhibits the kinase activity of mutant EGFR, thereby blocking downstream signaling pathways crucial for cancer cell growth and survival.[1] The primary signaling cascades inhibited by this compound include:

-

Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.

-

PI3K-AKT-mTOR Pathway: This pathway plays a critical role in cell growth, metabolism, and apoptosis.

By disrupting these key oncogenic signaling pathways, this compound induces cell cycle arrest and apoptosis in EGFR-mutant cancer cells.[1] Its high selectivity for mutant EGFR over wild-type EGFR is a key characteristic, leading to a more favorable safety profile compared to earlier-generation, less selective EGFR inhibitors.[1]

Preclinical Development

The preclinical evaluation of this compound established its potency and selectivity against EGFR mutations, providing a strong rationale for its clinical development.

In Vitro Studies

3.1.1. Kinase Inhibition Assays

-

Objective: To determine the inhibitory activity of this compound against various EGFR kinase mutants.

-

Methodology (General Protocol): Biochemical assays are typically performed using purified recombinant EGFR kinase domains (wild-type and various mutant forms). The kinase reaction is initiated by adding ATP and a substrate peptide. The inhibitory effect of this compound is measured by quantifying the amount of phosphorylated substrate, often through methods like luminescence-based ATP detection (e.g., Kinase-Glo®) or enzyme-linked immunosorbent assay (ELISA). The half-maximal inhibitory concentration (IC50) is then calculated.

-

Results: While specific IC50 values from the original preclinical studies are not publicly detailed, subsequent data confirms high potency against common activating EGFR mutations and the T790M resistance mutation.

3.1.2. Cell Proliferation Assays

-

Objective: To assess the effect of this compound on the proliferation of NSCLC cell lines with different EGFR mutation statuses.

-

Methodology (General Protocol): NSCLC cell lines (e.g., PC-9 with exon 19 deletion, HCC827 with L858R, and NCI-H1975 with L858R/T790M) are cultured in the presence of varying concentrations of this compound. Cell viability is measured after a defined period (e.g., 72 hours) using assays such as those based on resazurin or CellTiter-Glo®. The half-maximal growth inhibition (GI50) is then determined.

-

Results:

| Cell Line | EGFR Mutation | GI50 (nM) |

| PC-9 | Exon 19 deletion | 13.3 |

| HCC827 | L858R | 6.8 |

| NCI-H1975 | L858R / T790M | 22 |

| A431 | Wild-Type EGFR | >1000 |

| Data sourced from MedChemExpress.[6] |

In Vivo Studies

-

Objective: To evaluate the anti-tumor efficacy and pharmacokinetics of this compound in animal models.

-

Methodology (General Protocol): Xenograft models are established by subcutaneously or orthotopically implanting human NSCLC cells (e.g., NCI-H1975) into immunocompromised mice. Once tumors are established, mice are treated orally with this compound or a vehicle control. Tumor volume is measured regularly, and at the end of the study, tumors may be excised for further analysis (e.g., Western blotting to assess target engagement). Pharmacokinetic studies involve administering this compound to animals and collecting blood samples at various time points to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Results: In vivo studies demonstrated that this compound treatment leads to significant tumor regression in EGFR-mutant xenograft models. The compound also showed excellent central nervous system (CNS) penetration, suggesting its potential to treat brain metastases.[6]

Clinical Development

This compound has undergone a comprehensive clinical development program, progressing through Phase I, II, and III trials to evaluate its safety and efficacy in NSCLC patients.

Phase I/IIa Study (NCT03386955)

-

Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced NSCLC with the EGFR T790M mutation, and to determine the recommended Phase II dose (RP2D).[5][7]

-

Methodology: This was a dose-escalation and expansion study.[5] Patients received oral this compound once daily at doses ranging from 30 mg to 300 mg.[8] The primary endpoints were safety for the dose-escalation phase and objective response rate (ORR) for the overall study population.[5][8]

-

Key Results:

-

No dose-limiting toxicities were observed.[8]

-

The RP2D was determined to be 180 mg once daily.[9]

-

In the first-line treatment cohort (Phase IIa), the ORR was 83.7%.[7]

-

The median progression-free survival (PFS) in the first-line cohort was 20.7 months.[7]

-

The safety profile was manageable, with the most common treatment-related adverse events being decreased white blood cell count, decreased platelet count, and anemia.[8][10]

-

| Phase I/IIa (First-Line) Efficacy Data | |

| Endpoint | Result |

| Objective Response Rate (ORR) | 83.7% (95% CI: 69.3-93.2)[7] |

| Disease Control Rate (DCR) | 97.7% (95% CI: 87.7-99.9)[11] |

| Median Duration of Response (DoR) | 19.3 months (95% CI: 15.8-25.0)[7] |

| Median Progression-Free Survival (PFS) | 20.7 months (95% CI: 13.8-24.8)[7] |

Phase IIb Study (NCT03812809)

-

Objective: To further evaluate the efficacy and safety of this compound (180 mg once daily) in patients with locally advanced or metastatic/recurrent EGFR T790M-mutated NSCLC who had progressed on prior EGFR-TKI therapy.[10]

-

Methodology: This was a single-arm, open-label study. The primary endpoint was ORR as assessed by a blinded independent central review (BICR).[10]

-

Key Results:

| Phase IIb (Second-Line) Efficacy Data | |

| Endpoint | Result |

| Objective Response Rate (ORR) | 64.6% (95% CI: 58.0-70.8)[10] |

| Disease Control Rate (DCR) | 89.8% (95% CI: 85.1-93.4)[10] |

| Median Duration of Response (DoR) | 12.5 months (95% CI: 10.0-13.9)[10] |

| Median Progression-Free Survival (PFS) | 12.2 months (95% CI: 9.6-13.9)[10] |

| Median Overall Survival (OS) | 23.9 months (95% CI: 20.0-NC)[10] |

Phase III REZOR Study (NCT03866499)

-

Objective: To compare the efficacy and safety of this compound versus Gefitinib as a first-line treatment for patients with locally advanced or metastatic NSCLC with EGFR mutations.[12]

-

Methodology: A randomized, double-blind, multicenter study where patients were assigned in a 1:1 ratio to receive either this compound (180 mg/day) or Gefitinib (250 mg/day).[12] The primary endpoint was PFS.[13]

-

Key Results:

| Phase III REZOR (First-Line) Efficacy Data | This compound | Gefitinib |

| Endpoint | Result | Result |

| Median Progression-Free Survival (PFS) | 19.3 months[12] | 9.6 months[12] |

| Hazard Ratio (HR) for PFS | 0.48 (95% CI: 0.36-0.63)[13] | |

| Median PFS (CNS Metastases) | 16.0 months[12] | 9.7 months[12] |

Regulatory Milestones

-

2017: Chinese clinical trial application (CTA) for this compound was filed and approved.[8]

-

January 2024: New Drug Application (NDA) was accepted by the China National Medical Products Administration (NMPA).[8]

-

May 20, 2024: The NMPA approved this compound for the second-line treatment of patients with EGFR T790M-mutated NSCLC.[8]

-

December 29, 2024 (Anticipated): NMPA approval for the first-line treatment of EGFR-mutated NSCLC is expected.[8]

Conclusion

This compound has demonstrated a robust efficacy and manageable safety profile throughout its comprehensive preclinical and clinical development program. As a potent and selective third-generation EGFR-TKI, it represents a significant advancement in the treatment of EGFR-mutated NSCLC, offering a valuable therapeutic option for patients with both treatment-naïve disease and those who have developed resistance to earlier-generation inhibitors. The successful development of this compound underscores the importance of targeted therapies in oncology and provides a clear pathway for future research in overcoming resistance mechanisms in cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. promega.com.cn [promega.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy and Safety of this compound (BPI-7711) in Patients With Locally Advanced or Metastatic/Recurrent EGFR T790M-Mutated NSCLC: A Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety, Efficacy, and Pharmacokinetics of this compound (BPI-7711) in Patients With Advanced NSCLC With EGFR T790M Mutation: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NCI-H1975 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

Rezivertinib's Binding Affinity to EGFR T790M: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rezivertinib (formerly BPI-7711) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both activating EGFR mutations and the formidable T790M resistance mutation. This mutation is a primary driver of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of this compound against the EGFR T790M mutation, supported by available preclinical data, experimental methodologies, and relevant signaling pathways.

Introduction

The efficacy of early-generation EGFR TKIs in NSCLC is often curtailed by the emergence of the T790M mutation within the EGFR kinase domain. This "gatekeeper" mutation enhances the ATP binding affinity of the receptor, thereby reducing the potency of ATP-competitive inhibitors.[1] Third-generation inhibitors, such as this compound, are engineered to overcome this resistance by forming a covalent and irreversible bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase.[2] This covalent interaction allows for potent and sustained inhibition, even in the presence of high intracellular ATP concentrations. This compound has demonstrated significant clinical efficacy in patients with EGFR T790M-mutated NSCLC.[3][4]

Binding Affinity and Potency

This compound exhibits high potency against EGFR harboring the T790M resistance mutation. The available quantitative data from preclinical studies are summarized below.

Cellular Potency (GI50)

The half-maximal growth inhibition (GI50) values demonstrate this compound's potent anti-proliferative activity in NSCLC cell lines with various EGFR mutations.

| Cell Line | EGFR Mutation Status | This compound GI50 (nM) | Reference |

| NCI-H1975 | del19/T790M | 22 | [5] |

| PC9 | del19 | 13.3 | [5] |

| HCC827 | L858R | 6.8 | [5] |

| A431 | Wild-Type (WT) | >1000 | [5] |

Table 1: Cellular potency of this compound against various EGFR-mutated and wild-type NSCLC cell lines.

Mechanism of Action

This compound functions as a covalent, irreversible inhibitor of the EGFR tyrosine kinase. Its mechanism of action can be broken down into the following key steps:

-

Selective Binding: this compound is designed to selectively bind to the ATP-binding site of the mutant EGFR kinase domain.[1]

-

Covalent Bond Formation: The molecule contains a reactive acrylamide group that forms a covalent bond with the thiol group of the cysteine residue at position 797 (Cys797) within the ATP-binding pocket. This irreversible binding ensures sustained inhibition of the kinase activity.

-

Inhibition of Autophosphorylation: By occupying the ATP-binding site and forming a covalent adduct, this compound prevents the autophosphorylation of the EGFR tyrosine kinase.[1]

-

Downstream Pathway Inhibition: The inhibition of EGFR autophosphorylation blocks the activation of downstream signaling cascades critical for tumor cell proliferation and survival, primarily the Ras-Raf-MEK-ERK and the PI3K-AKT-mTOR pathways.[1]

-

Induction of Apoptosis: The sustained blockade of these pro-survival signaling pathways ultimately leads to cell cycle arrest and programmed cell death (apoptosis) in cancer cells harboring the EGFR T790M mutation.[1]

Figure 1: this compound's inhibition of the EGFR T790M signaling pathway.

Experimental Protocols

While a specific, detailed experimental protocol for determining the binding affinity of this compound to EGFR T790M is not publicly available in the reviewed literature, a general methodology based on standard kinase assay protocols can be outlined. The LanthaScreen™ Eu Kinase Binding Assay is a common method for such determinations.

Principle of the LanthaScreen™ Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the EGFR T790M kinase, and a fluorescently labeled, ATP-competitive tracer binds to the kinase's ATP pocket. This proximity results in a high FRET signal. When an inhibitor like this compound is introduced, it competes with the tracer for binding to the ATP pocket, leading to a decrease in the FRET signal. The IC50 value, the concentration of inhibitor required to reduce the F-ratio by 50%, can then be calculated.

Generalized Protocol for EGFR T790M Kinase Binding Assay

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in a suitable buffer (e.g., 1X Kinase Buffer A).

-

Prepare a solution containing the EGFR T790M kinase and the Eu-labeled anti-tag antibody.

-

Prepare a solution of the fluorescently labeled kinase tracer.

-

-

Assay Procedure:

-

In a 384-well plate, add the serially diluted this compound or control.

-

Add the kinase/antibody mixture to all wells.

-

Add the tracer to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

-

Calculate the emission ratio of the acceptor (tracer) to the donor (Eu-antibody).

-

Plot the emission ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of this compound (BPI-7711) in Patients With Locally Advanced or Metastatic/Recurrent EGFR T790M-Mutated NSCLC: A Phase 2b Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety, Efficacy, and Pharmacokinetics of this compound (BPI-7711) in Patients With Advanced NSCLC With EGFR T790M Mutation: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Cellular Impact of Rezivertinib: A Technical Guide to its Effects on Signaling Pathways

For Immediate Release

This technical guide provides an in-depth analysis of the cellular pathways affected by Rezivertinib (BPI-7711), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, summarizes key quantitative data from clinical and preclinical studies, outlines representative experimental protocols, and visualizes the affected signaling cascades.

Executive Summary

This compound is a potent and irreversible inhibitor of mutant EGFR, demonstrating high selectivity for sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1][2][3] By covalently binding to the ATP-binding site of the mutant EGFR kinase domain, this compound effectively blocks its autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways.[1] This targeted inhibition leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells, with minimal effect on wild-type EGFR, thereby reducing associated toxicities.[2][3] Clinical studies have demonstrated promising efficacy and a manageable safety profile for this compound in patients with EGFR-mutated non-small cell lung cancer (NSCLC).[4][5][6]

Mechanism of Action: Targeting the Core of Oncogenic Signaling

This compound's primary mechanism of action is the selective inhibition of mutant epidermal growth factor receptor (EGFR) tyrosine kinase.[1][7] In many NSCLC tumors, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth and proliferation through downstream signaling cascades.[1] this compound is designed to specifically target these mutated forms of EGFR.

Upon administration, this compound covalently binds to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition. This action prevents the phosphorylation of EGFR and the subsequent activation of two major signaling pathways:

-

The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

The PI3K-AKT-mTOR Pathway: This cascade plays a central role in regulating cell growth, metabolism, and apoptosis.[1]

By disrupting these key oncogenic signaling pathways, this compound induces cell cycle arrest and programmed cell death (apoptosis) in cancer cells harboring the target EGFR mutations.[1] A significant advantage of this compound is its high potency against the T790M resistance mutation, a common reason for the failure of earlier generation EGFR inhibitors, while showing minimal activity against wild-type EGFR.[2][3]

Figure 1: this compound's Inhibition of EGFR Signaling Pathways.

Quantitative Data Summary

The efficacy of this compound has been evaluated in various preclinical and clinical settings. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cellular Proliferation Inhibition

| Cell Line | EGFR Mutation Status | GI₅₀ (nM) |

| PC9 | del19 | 13.3 |

| HCC827 | L858R | 6.8 |

| NCI-H1975 | L858R/T790M | 22 |

| A431 | Wild-Type | > 1000 |

| Data sourced from MedChemExpress.[8] |

Table 2: Clinical Efficacy of this compound in First-Line EGFR-Mutated NSCLC (Phase IIa Study)

| Efficacy Endpoint | Result | 95% Confidence Interval |

| Objective Response Rate (ORR) | 83.7% | 69.3% - 93.2% |

| Median Duration of Response (DoR) | 19.3 months | 15.8 - 25.0 months |

| Median Progression-Free Survival (PFS) | 20.7 months | 13.8 - 24.8 months |

| Data from a study published in BMC Medicine, with a data cutoff of December 23, 2021.[4][9] |

Table 3: Clinical Efficacy of this compound in T790M-Positive NSCLC (Phase IIb Study)

| Efficacy Endpoint | Result | 95% Confidence Interval |

| Objective Response Rate (ORR) | 64.6% | 58.0% - 70.8% |

| Disease Control Rate (DCR) | 89.8% | 85.1% - 93.4% |

| Median Duration of Response (DoR) | 12.5 months | 10.0 - 13.9 months |

| Median Progression-Free Survival (PFS) | 12.2 months | 9.6 - 13.9 months |

| Median Overall Survival (OS) | 23.9 months | 20.0 - Not Calculable |

| Data from a study presented in the Journal of Clinical Oncology, with a data cutoff of December 23, 2021.[10] |

Table 4: Phase 3 REZOR Trial: this compound vs. Gefitinib in First-Line EGFR-Mutant NSCLC

| Efficacy Endpoint | This compound | Gefitinib | Hazard Ratio (95% CI) | P-value |

| Median PFS | 19.3 months | 9.6 months | 0.48 (0.36 - 0.63) | <.0001 |

| Median PFS (Exon 19 Del) | 22.1 months | 9.7 months | 0.38 (0.26 - 0.57) | <.0001 |

| Median PFS (L858R) | 13.9 months | 9.6 months | 0.59 (0.40 - 0.85) | .0053 |

| Median PFS (CNS Metastases) | 16.0 months | 9.7 months | 0.52 (0.34 - 0.80) | .003 |

| Data from the REZOR trial published in The Lancet Respiratory Medicine.[6] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound on cellular pathways.

Western Blotting for EGFR Phosphorylation

This protocol describes a method to assess the inhibitory effect of this compound on EGFR phosphorylation in a dose-dependent manner.

Figure 2: Workflow for Western Blotting Analysis.

Methodology:

-

Cell Culture and Treatment: NCI-H1975 cells (harboring L858R/T790M mutations) are cultured to 70-80% confluency. The cells are then treated with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified period (e.g., 2 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting phosphorylated EGFR (pEGFR) and total EGFR. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.

-

Imaging and Analysis: The chemiluminescent signals are captured using an imaging system, and the band intensities are quantified to determine the relative levels of pEGFR and total EGFR.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol measures the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., PC9, HCC827, NCI-H1975) are seeded in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allowed to attach overnight.

-

Drug Treatment: The cells are treated with a serial dilution of this compound for 72 hours.

-

Viability Measurement (MTT):

-

MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

The medium is removed, and DMSO is added to dissolve the crystals.

-

The absorbance is measured at 570 nm.

-

-

Viability Measurement (CellTiter-Glo®):

-

The plate is equilibrated to room temperature.

-

CellTiter-Glo® reagent is added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.

-

Luminescence is measured using a plate reader.

-

-

Data Analysis: The results are normalized to untreated control cells, and the half-maximal growth inhibitory concentration (GI₅₀) is calculated.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified EGFR kinase domains.

Methodology:

-

Assay Setup: The assay is performed in a 384-well plate format. Each well contains a reaction buffer, a specific concentration of purified recombinant EGFR kinase (e.g., T790M mutant), a kinase substrate (e.g., a synthetic peptide), and ATP.

-

Inhibitor Addition: this compound is added to the wells at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP remaining in the well.

-

Data Analysis: The inhibitory activity of this compound is determined by measuring the reduction in kinase activity compared to a no-inhibitor control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.

Resistance Mechanisms and Future Directions

While this compound is effective against the T790M mutation, acquired resistance can still emerge. Potential mechanisms of resistance to third-generation EGFR TKIs include the development of tertiary EGFR mutations (such as C797S), amplification of EGFR, or the activation of bypass signaling pathways involving other receptor tyrosine kinases like MET or HER2.[11][12][13] Understanding these resistance mechanisms is crucial for the development of next-generation therapies and combination strategies to further improve patient outcomes in EGFR-mutated NSCLC.

Figure 3: Logical Flow of Treatment Response and Resistance.

Conclusion

This compound is a highly selective and potent third-generation EGFR TKI that effectively targets the key driver mutations in NSCLC, including the T790M resistance mutation. By inhibiting the EGFR signaling pathway, it disrupts critical cellular processes leading to tumor cell death. The quantitative data from extensive clinical trials underscore its significant therapeutic benefit. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other targeted therapies, paving the way for further advancements in the treatment of NSCLC.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | C27H30N6O3 | CID 118912975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. First-Line this compound Treatment in Lung Cancer [lungcancerstoday.com]

- 5. Safety, Efficacy, and Pharmacokinetics of this compound (BPI-7711) in Patients With Advanced NSCLC With EGFR T790M Mutation: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cancernetwork.com [cancernetwork.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Results of the phase IIa study to evaluate the efficacy and safety of this compound (BPI-7711) for the first-line treatment of locally advanced or metastatic/recurrent NSCLC patients with EGFR mutation from a phase I/IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. Analysis of resistance mechanisms to abivertinib, a third-generation EGFR tyrosine kinase inhibitor, in patients with EGFR T790M-positive non-small cell lung cancer from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Rezivertinib's Penetration of the Central Nervous System: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rezivertinib (BPI-7711) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR T790M mutations, including metastases to the central nervous system (CNS). While specific preclinical data on its blood-brain barrier (BBB) penetration, such as brain-to-plasma concentration ratios (Kp), are not extensively published, clinical trial results strongly indicate that this compound achieves therapeutic concentrations in the CNS. This technical guide synthesizes the available clinical data, outlines general experimental protocols for assessing CNS penetration of similar agents, and illustrates the relevant signaling pathways.

Introduction

The blood-brain barrier presents a formidable challenge to the effective treatment of brain metastases in NSCLC. Many therapeutic agents are unable to achieve sufficient concentrations in the CNS to exert a therapeutic effect. Third-generation EGFR TKIs have been designed to overcome some of these challenges, and this compound has emerged as a promising agent in this class with notable CNS activity. This document provides a detailed look at the evidence for this compound's CNS penetration and its implications for the treatment of NSCLC with brain metastases.

Clinical Efficacy in CNS Metastases

The clinical activity of this compound in patients with CNS metastases has been evaluated in several studies, most notably in pooled analyses of the NCT03386955 and NCT03812809 trials.[1][2] These studies have consistently shown that this compound leads to meaningful responses within the CNS.

Quantitative Clinical Data Summary

| Efficacy Endpoint | Patient Population | Result | 95% Confidence Interval | Citation |

| CNS Objective Response Rate (CNS-ORR) | cFAS | 32.0% | 24.6% - 40.1% | [1][2] |

| cEFR** | 68.9% | 53.4% - 81.8% | [1][2] | |

| Patients with ≥1 brain target lesion | 69.0% | 49.2% - 84.7% | [3][4] | |

| CNS Disease Control Rate (CNS-DCR) | cFAS | 42.0% | 34.0% - 50.3% | [1][2] |

| cEFR** | 100% | 92.1% - 100.0% | [1][2] | |

| Patients with ≥1 brain target lesion | 100% | 88.1% - 100% | [3][4] | |

| Median CNS Progression-Free Survival (CNS-PFS) | cFAS | 16.5 months | 13.7 - Not Calculable | [1][2] |

| Patients with CNS metastases | 16.6 months | 11.1 - Not Calculable | [3] | |

| Median CNS Duration of Response (CNS-DoR) | cFAS | 13.8 months | 9.6 - Not Calculable | [1][2] |

| Time to Progression of CNS | Patients with ≥1 brain target lesion | 16.5 months | 9.7 - Not Calculable | [3][4] |

*cFAS (CNS Full Analysis Set): Patients with stable, asymptomatic CNS lesions at baseline.[2] **cEFR (CNS Evaluable for Response Set): Patients with measurable CNS lesions at baseline.[2]

Mechanism of Action and Signaling Pathway

This compound is a highly selective and irreversible inhibitor of EGFR with both sensitizing and T790M resistance mutations.[5][6] By binding to the ATP-binding site of the mutant EGFR, this compound blocks the autophosphorylation and subsequent activation of downstream signaling pathways critical for tumor cell proliferation and survival, such as the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways.[7] This leads to cell cycle arrest and apoptosis in cancer cells harboring these mutations.[7]

Experimental Protocols for Assessing CNS Penetration

While specific preclinical studies on this compound's BBB permeability are not publicly available, the following are standard methodologies used to evaluate the CNS penetration of small molecule inhibitors like EGFR TKIs.

In Vitro Blood-Brain Barrier Models

-

Objective: To assess the potential of a compound to cross the BBB and to determine if it is a substrate of key efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).

-

Methodology:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) are commonly used. These cells form a polarized monolayer with tight junctions, mimicking the BBB.

-

Transwell Assay: The cells are seeded on a microporous membrane in a Transwell insert, separating an apical (blood side) and a basolateral (brain side) chamber.

-

Permeability Assessment: The test compound (e.g., this compound) is added to either the apical or basolateral chamber. Samples are taken from the opposite chamber over time to determine the rate of transport.

-

Efflux Ratio Calculation: The apparent permeability coefficients (Papp) are calculated for both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER significantly greater than 1 suggests the compound is a substrate for an efflux transporter.

-

Inhibitor Co-incubation: The assay can be repeated in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to confirm specific transporter interaction. A reduction in the ER in the presence of an inhibitor confirms the compound is a substrate.

-

References

- 1. probiologists.com [probiologists.com]

- 2. Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors for Central Nervous System Metastases from Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epidermal growth factor receptor-Mutated Non-small-cell Lung Cancer with Intracranial Progressions and Stable Extracranial Diseases Benefit from Osimertinib Regardless of T790M Mutational Status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ilcn.org [ilcn.org]

- 6. researchgate.net [researchgate.net]

- 7. Beta Pharma | Oncology Pipeline – NSCLC Drugs [betapharma.com]

Rezivertinib: A Deep Dive into On-Target Efficacy and Off-Target Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezivertinib, also known as BPI-7711, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring EGFR T790M resistance mutations.[1][2][3] As with any targeted therapy, a thorough understanding of its kinase selectivity and potential off-target effects is paramount for predicting clinical efficacy, understanding potential toxicities, and guiding future drug development. This technical guide provides a comprehensive overview of the available data on this compound's kinase profiling and off-target effects, complete with experimental methodologies and visual representations of key biological pathways.

This compound is an irreversible inhibitor that covalently binds to the ATP-binding site of the EGFR kinase domain.[3][4] Its design is predicated on high potency against activating EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while exhibiting minimal activity against wild-type (WT) EGFR to mitigate dose-limiting toxicities commonly associated with earlier generation EGFR TKIs.[1][3]

Kinase Profiling and Off-Target Effects

Cellular Proliferation Assays

Cell-based assays are instrumental in determining the functional consequences of kinase inhibition. The half-maximal growth inhibition (GI50) values for this compound in various NSCLC cell lines highlight its selectivity for EGFR-mutant cancers.

| Cell Line | EGFR Mutation Status | GI50 (nM) | On-Target/Off-Target Indication |

| PC9 | del19 | 13.3 | On-Target |

| HCC827 | L858R | 6.8 | On-Target |

| NCI-H1975 | L858R/T790M | 22 | On-Target (Resistance Mutation) |

| A431 | Wild-Type | >1000 | Off-Target (or lack of on-target) |

Data sourced from MedChemExpress.[5]

The data clearly demonstrates that this compound is significantly more potent in cell lines driven by activating and resistance mutations in EGFR compared to a cell line with wild-type EGFR, indicating a high degree of selectivity at the cellular level.

Experimental Protocols

Biochemical EGFR Inhibition Assay (Hypothetical Protocol based on common methodologies)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against EGFR kinase.

Objective: To determine the IC50 value of this compound against wild-type and mutant EGFR kinases.

Materials:

-

Recombinant human EGFR kinase domains (wild-type, L858R, del19, L858R/T790M)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[6]

-

ATP

-

Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (serial dilutions)

-

Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)

-

Phosphocellulose filter mats

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant EGFR enzyme, and the peptide substrate.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP.

-

Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose filter mats.

-

Wash the filter mats extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.

-

Measure the amount of incorporated radioactivity on the filter mats using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell-Based EGFR Phosphorylation Assay (Hypothetical Protocol based on common methodologies)

This protocol outlines a general procedure to assess the inhibitory effect of this compound on EGFR phosphorylation in living cells.